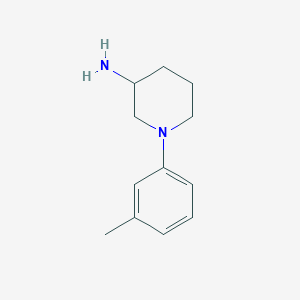
1-(3-Methylphenyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)piperidin-3-amine is a compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Intermediates
1-(3-Methylphenyl)piperidin-3-amine serves as a crucial intermediate in synthetic chemistry. It has been utilized in the synthesis of Repaglinide , an oral diabetes medication. A study highlighted the development of an environmentally friendly catalytic hydrogenation process for producing this compound, which improved yield to 95.5% while minimizing environmental impact (H. Liu, D. Huang, Yue Zhang, 2011). Moreover, this compound derivatives have been explored for their anti-inflammatory properties, particularly as low molecular weight inhibitors of tryptase, suggesting potential therapeutic utility in asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).
Biological Applications and DNA Interactions
Phosphorus dendrimers containing various amine terminal groups, including phenyl piperazine, have been synthesized and evaluated for their biological applications. These dendrimers showed low cytotoxicity and were able to efficiently form complexes with DNA, making them promising vectors for gene delivery (C. Padié et al., 2009). This capability underscores the significance of amine-functionalized compounds in the development of non-viral gene delivery systems.
Catalysis and Organic Reactions
In catalysis, the structure and reactivity of compounds similar to this compound have been extensively studied. For instance, the palladium-catalyzed C–H arylation of thioamides has been employed to functionalize the α-methylene C–H bonds of various amines, including piperidines. This method facilitates the synthesis of α-arylated amines, demonstrating the compound's role in enabling selective organic transformations (P. Jain et al., 2016). Such reactions are pivotal in drug discovery, highlighting the compound's utility in synthesizing bioactive molecules.
Environmental and Green Chemistry
The synthesis of 3,5-dispirosubstituted piperidines using iron(III) trifluoroacetate in aqueous micellar media represents an eco-friendly approach to chemical synthesis. This method not only simplifies the reaction process but also aligns with the principles of green chemistry by reducing the environmental footprint of chemical manufacturing (T. Lohar et al., 2016). The focus on water as a solvent and the use of a less hazardous Lewis acid catalyst underscore the ongoing shift towards more sustainable chemical processes.
Mechanism of Action
Target of Action
The primary target of 1-(3-Methylphenyl)piperidin-3-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially influencing glucose metabolism .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to glucose metabolism .
Result of Action
Given its target, it may influence glucose metabolism, which could have implications for conditions like type 2 diabetes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Safety and Hazards
Future Directions
Piperidines, including 1-(3-Methylphenyl)piperidin-3-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research is focused on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which this compound belongs, have been observed to have various therapeutic properties, including anticancer potential . They can regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Cellular Effects
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been shown to target the beta secretase enzyme .
Properties
IUPAC Name |
1-(3-methylphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIGTLIAODOUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2999403.png)
![N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2999404.png)

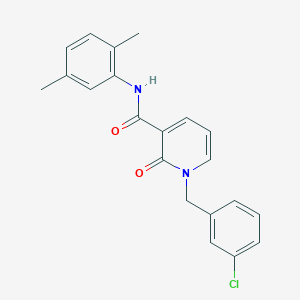
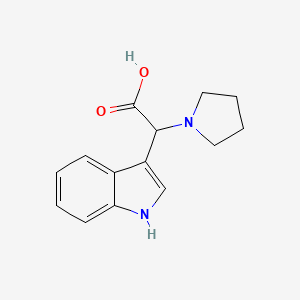
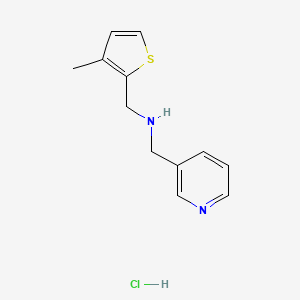
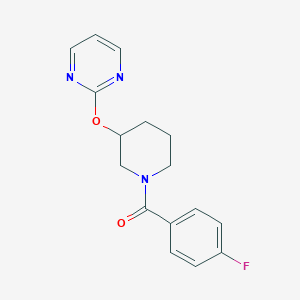
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)

![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

